molecular formula C8H4Br2F4 B12438058 1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene

1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B12438058
M. Wt: 335.92 g/mol
InChI Key: KMZQLPRMDQBYMD-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F4. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)toluene using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to remove the bromine atoms and replace them with hydrogen.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products include amines, thiols, and other substituted benzene derivatives.

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The trifluoromethyl group can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2-(bromomethyl)benzene

Uniqueness

1-Bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4Br2F4

Molecular Weight

335.92 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Br2F4/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2

InChI Key

KMZQLPRMDQBYMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)CBr)Br

Origin of Product

United States

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